N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide
Description
Introduction to N-(5-((2-(Cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide
Historical Context and Discovery Pathways
The compound’s development traces to early 21st-century efforts to optimize thiadiazole derivatives for enhanced pharmacokinetic properties. Its synthesis pathway builds on methodologies established for analogous 1,3,4-thiadiazoles, which gained prominence following the FDA approval of acetazolamide in the 1950s. Key milestones include:
Table 1: Chronological Development of Thiadiazole Derivatives
The target molecule specifically emerged from combinatorial chemistry approaches aiming to merge thiadiazole’s metabolic stability with trifluoromethyl groups’ electron-withdrawing effects. Early synthetic routes involved cyclizing thiosemicarbazides with carbon disulfide under acidic conditions, followed by sequential substitutions at the 2- and 5-positions of the thiadiazole ring.
Structural Design Rationale
Thiadiazole Core
The 1,3,4-thiadiazole ring provides:
- Aromatic stabilization : The 6π-electron system enhances metabolic resistance compared to non-aromatic heterocycles.
- Hydrogen-bonding capacity : Ring nitrogen atoms facilitate interactions with biological targets like kinase ATP-binding pockets.
- Stereoelectronic tunability : Substituents at C2 and C5 allow precise modulation of electronic density, as demonstrated in the compound’s 5-((2-(cyclohexylamino)-2-oxoethyl)thio) group.
Table 2: Key Physicochemical Properties
| Property | Value | Method of Determination |
|---|---|---|
| Molecular weight | 444.5 g/mol | PubChem CID 16807527 |
| LogP (estimated) | 3.2 ± 0.4 | XLogP3-AA |
| Hydrogen bond acceptors | 6 | PubChem descriptor |
Trifluoromethyl Benzamide Moiety
The 3-(trifluoromethyl)benzamide component contributes:
- Enhanced lipophilicity : CF₃ group increases membrane permeability (logP +1.2 vs non-fluorinated analogs).
- Electrophilic character : Stabilizes transition states in enzyme-inhibitor complexes through polar interactions.
- Metabolic blockade : Fluorine’s inductive effect reduces oxidative deamination at the benzamide nitrogen.
Cyclohexylamino Substituent
The cyclohexyl group attached via a thioether linkage:
- Conformational restriction : Limits rotational freedom, favoring bioactive conformations.
- Hydrophobic enclosure : Creates van der Waals interactions with protein subpockets, as seen in kinase inhibitor co-crystallization studies.
- Tertiary amine functionality : Enables salt bridge formation with aspartate/glutamate residues in target enzymes.
Relevance in Medicinal Chemistry
Research Gaps
Despite promising early results, critical questions remain:
- Target selectivity : Off-target effects on carbonic anhydrase isoforms require detailed profiling.
- Metabolic fate : Hepatic clearance pathways and potential reactive metabolites undefined.
- Formulation challenges : Poor aqueous solubility (0.12 mg/mL in PBS) limits bioavailability.
Current structure-activity relationship (SAR) studies focus on:
- Replacing the cyclohexyl group with bicyclic amines to enhance blood-brain barrier penetration.
- Modulating the thioether linker length to optimize target residence time.
- Introducing prodrug moieties at the benzamide carbonyl to improve solubility.
This compound class exemplifies the modern paradigm of fragment-based drug design, where discrete structural elements are systematically optimized for polypharmacology. However, the lack of comprehensive in vivo efficacy data and detailed toxicokinetic profiles currently restricts translational progress. Future research directions should prioritize target deconvolution studies using chemoproteomic approaches and the development of crystalline forms with enhanced pharmaceutical properties.
Properties
IUPAC Name |
N-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2S2/c19-18(20,21)12-6-4-5-11(9-12)15(27)23-16-24-25-17(29-16)28-10-14(26)22-13-7-2-1-3-8-13/h4-6,9,13H,1-3,7-8,10H2,(H,22,26)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWXOMWJKYNWFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives under cyclization conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Amide Bond Formation: The final step involves coupling the thiadiazole intermediate with 3-(trifluoromethyl)benzoic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial synthesis may employ similar routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and solvents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the amide moiety, potentially converting it to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although this is less common due to its electron-withdrawing nature.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its unique reactivity due to the presence of the trifluoromethyl group and thiadiazole ring.
Biology and Medicine:
- Potential applications in drug discovery, particularly as inhibitors of specific enzymes or receptors.
- Investigated for its antimicrobial and anticancer properties.
Industry:
- May be used in the development of agrochemicals due to its potential biological activity.
- Studied for its role in materials science, particularly in the development of new polymers or coatings.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The thiadiazole ring can interact with various enzymes, potentially inhibiting their activity by binding to the active site or altering the enzyme’s conformation.
Molecular Targets and Pathways:
Enzymes: Potential inhibition of enzymes involved in metabolic pathways.
Receptors: Possible binding to specific receptors, modulating their activity.
Comparison with Similar Compounds
Core Heterocycle and Substituent Variations
The 1,3,4-thiadiazole core is a common scaffold in bioactive molecules due to its electron-deficient nature, which enhances interactions with biological targets. Key structural variations in analogs include:
- Thioether linkage substituents: The target compound’s cyclohexylaminoethylthio group differs from benzylthio (e.g., compounds in and ), alkylthio (e.g., methyl/ethyl in ), or piperidinylethylthio ().
- Amide substituents : The 3-(trifluoromethyl)benzamide moiety shares similarities with ’s 2-(4-(trifluoromethyl)phenyl)acetamide derivatives. The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, which may influence target binding .
Physical Properties
Comparative data on melting points and synthetic yields highlight trends in stability and synthetic feasibility:
- Synthetic Yields: The target’s synthesis likely parallels methods in (cyclohexylamino incorporation) and (thioether formation). Yields for similar compounds range from 68% to 88%, suggesting moderate to high feasibility for the target .
Key Differentiators of the Target Compound
Cyclohexylaminoethylthio Group: Unlike aromatic or smaller alkyl thioethers, this substituent combines lipophilicity and steric bulk, which may improve pharmacokinetics (e.g., half-life) and reduce off-target effects .
Trifluoromethyl Benzamide : Compared to ’s acetamide derivatives, the benzamide linkage may offer rigidity, enhancing binding affinity to kinase active sites .
Biological Activity
N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is a derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention due to its diverse biological activities. This compound incorporates a trifluoromethyl group and a cyclohexylamino moiety, potentially enhancing its pharmacological properties. The biological activity of thiadiazole derivatives is well-documented, with applications ranging from antimicrobial to anticancer effects.
Antimicrobial Activity
1,3,4-Thiadiazole derivatives have been shown to possess significant antimicrobial properties. The presence of the thiadiazole ring enhances the ability of these compounds to penetrate cellular membranes and interact with biological targets due to their mesoionic character .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
Anticancer Activity
Thiadiazole derivatives have also been evaluated for their anticancer properties. The compound has shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Table 2: Anticancer Activity of Thiadiazole Derivatives
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Cell Membrane Penetration : The mesoionic nature of the thiadiazole ring allows for effective cellular uptake.
- Target Interaction : The trifluoromethyl group may enhance lipophilicity and improve binding affinity to target proteins involved in cancer progression and microbial resistance .
Case Studies
Several studies have reported on the synthesis and evaluation of thiadiazole derivatives:
- Synthesis and Evaluation : A study synthesized various thiadiazole derivatives and assessed their biological activities against different pathogens and cancer cell lines. The results indicated that modifications in the substituents significantly influenced the biological activity .
- In Vivo Studies : In animal models, certain thiadiazole derivatives demonstrated reduced tumor growth and improved survival rates compared to control groups, highlighting their potential as therapeutic agents .
Scientific Research Applications
Research indicates that compounds containing thiadiazole and thiazole rings exhibit significant antitumor properties.
Mechanisms of Action:
- Induction of Apoptosis: The compound may induce apoptosis in cancer cells by inhibiting anti-apoptotic proteins like Bcl-2.
- Cell Cycle Interference: It can interfere with cell cycle progression, leading to cell death.
Case Study:
A study assessed the efficacy of related thiazole derivatives on human glioblastoma U251 cells and melanoma WM793 cells. Results indicated that certain derivatives exhibited cytotoxic effects comparable to established chemotherapeutic agents, with IC50 values lower than those of doxorubicin against A-431 and Jurkat cell lines.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent.
Mechanisms:
- Disruption of Cell Wall Synthesis: It may inhibit bacterial growth by interfering with cell wall synthesis.
- Metabolic Pathway Interference: The compound could disrupt essential metabolic pathways in bacteria.
Case Study:
An investigation into the antimicrobial potential of similar compounds revealed significant antibacterial activity against Gram-positive bacteria, suggesting its utility in developing new antimicrobial agents .
Pharmacokinetics and Biochemical Pathways
The pharmacokinetic profile suggests that compounds similar to N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide are generally well absorbed and distributed throughout the body. The interaction with target proteins likely occurs through the formation of bonds with key amino acids in active sites, influencing pathways related to DNA replication and cell division.
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction yields be improved?
The compound can be synthesized via multi-step protocols involving cyclization and functionalization. Key steps include:
- Thiadiazole core formation : Reacting N-cyclohexylhydrazinecarbothioamide with carbon disulfide under alkaline conditions (NaOH/ethanol) to form the 1,3,4-thiadiazole ring .
- Thioether linkage : Introducing the cyclohexylamino-oxoethyl group via nucleophilic substitution using ethyl bromoacetate and K₂CO₃ in ethanol (reflux, 3–6 hours) .
- Final benzamide coupling : Reacting the intermediate with 3-(trifluoromethyl)benzoyl chloride in anhydrous DMF with triethylamine as a base . Yield optimization : Use excess acylating agents (1.2–1.5 eq), monitor reaction progress via TLC (chloroform:acetone 3:1), and purify via ethanol recrystallization .
Q. Which spectroscopic techniques are critical for structural validation?
- ¹H/¹³C NMR : Confirm the presence of the trifluoromethyl group (δ ~120–125 ppm in ¹³C), cyclohexyl protons (δ 1.2–2.0 ppm in ¹H), and thiadiazole/thioether linkages .
- IR spectroscopy : Identify amide C=O stretches (~1649–1670 cm⁻¹) and thiadiazole C-S bands (~680–750 cm⁻¹) .
- Mass spectrometry (FAB/MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns matching the proposed structure .
Q. What preliminary biological assays are recommended to assess its therapeutic potential?
- Cytotoxicity screening : Use MTT assays against cancer cell lines (e.g., MDA-MB-231, PC3) at concentrations of 1–100 µM, with cisplatin as a positive control .
- Antimicrobial testing : Evaluate minimum inhibitory concentrations (MICs) against Candida albicans or Staphylococcus aureus via broth microdilution .
Advanced Research Questions
Q. How does the trifluoromethyl group influence electronic properties and target binding?
The -CF₃ group enhances electron-withdrawing effects, stabilizing the benzamide moiety and improving membrane permeability. Molecular docking studies suggest it forms hydrophobic interactions with kinase active sites (e.g., abl/src tyrosine kinases), as seen in analogs with >70% inhibition at 10 µM .
Q. What strategies resolve regioselectivity challenges during thiadiazole functionalization?
Q. How can X-ray crystallography clarify intermolecular interactions in this compound?
Single-crystal X-ray analysis reveals:
- Hydrogen bonding : N-H···N interactions between the thiadiazole and benzamide groups stabilize dimer formation (bond length ~2.8–3.0 Å) .
- Packing effects : C-F···π interactions involving the trifluoromethyl group contribute to crystal lattice stability .
Q. What computational methods predict metabolic stability and toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
